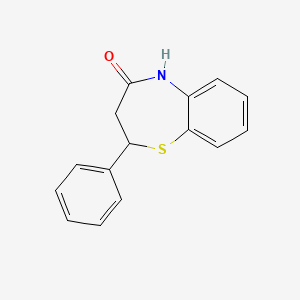

2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Description

Properties

IUPAC Name |

2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c17-15-10-14(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-15/h1-9,14H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJZRXDBTDOULF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzophenone with thioglycolic acid, followed by cyclization under acidic conditions. The reaction can be summarized as follows:

Condensation: 2-aminobenzophenone reacts with thioglycolic acid to form an intermediate.

Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro and tetrahydro derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-microbial agents.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues within the Benzothiazepinone Family

Table 1: Structural and Functional Comparison of Selected Benzothiazepinones

Key Observations:

- Substituent Effects : The 4-methoxyphenyl group enhances antimicrobial activity but reduces metabolic stability compared to the phenyl analogue .

- Chiral Centers : Enantiomers of 3-hydroxy derivatives show divergent Cotton effects in CD spectra, correlating with absolute configurations determined via X-ray crystallography .

- Bioactivity : Antiulcer activity is maximized in the (-)-cis-3-(4-methylpiperazinyl)methyl derivative (BTM-1086), highlighting the role of steric and electronic modifications .

Comparison with 1,5-Benzodiazepines

1,5-Benzodiazepines, such as 1-allyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one, share a similar fused-ring system but replace sulfur with nitrogen. This alteration impacts:

- Electron Density : The thiazepine’s sulfur atom increases electron delocalization, affecting reactivity in cycloaddition reactions .

- Pharmacokinetics: Benzodiazepines generally exhibit higher CNS permeability, whereas benzothiazepinones are tailored for peripheral targets (e.g., gastric H⁺/K⁺ ATPase) .

Heterocyclic Analogues: Benzoxazepinones and Benzotriazepinones

- Benzoxazepinones: Replacement of sulfur with oxygen (e.g., 2,3-dihydro-1,5-benzoxazepin-4(5H)-one) results in reduced ring strain but lower thermal stability. These compounds are prone to ring cleavage during N-alkylation .

- Benzotriazepinones: 5-Aryl-1,3-dihydro-2H-1,3,4-benzotriazepin-2-ones introduce a third nitrogen, enhancing hydrogen-bonding capacity but complicating synthetic routes .

Biological Activity

2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a heterocyclic compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of diabetes and other metabolic disorders. This article reviews the biological activities of this compound, focusing on its enzyme inhibitory effects, particularly against α-glucosidase, and its antidiabetic properties.

Chemical Structure and Properties

The molecular formula for this compound is C15H13NOS, with a molecular weight of approximately 255.34 g/mol. Its structure features a benzothiazepine core, which is known for various pharmacological activities.

Enzyme Inhibition

Recent studies have highlighted the compound's potent inhibitory effect on α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition is crucial for managing postprandial blood glucose levels in diabetic patients.

Table 1: Inhibitory Activity of this compound Against α-Glucosidase

| Compound | IC50 (μM) | Comparison Standard (Acarbose) |

|---|---|---|

| 2B | 2.62 ± 0.30 | 37.38 ± 1.37 |

| 3B | 3.63 ± 0.36 | |

| 6B | 3.96 ± 0.42 | |

| 11B | 10.11 ± 0.84 |

The derivative 2B exhibited the highest inhibitory potency with an IC50 value of 2.62 μM , significantly lower than that of acarbose, a standard antidiabetic drug .

Antidiabetic Activity

In vivo studies demonstrated that administration of compound 2B resulted in significant reductions in blood glucose levels in diabetic animal models. The effects were dose-dependent and observed over a period of time.

Table 2: Blood Glucose Levels in Diabetic Models Treated with Compound 2B

| Treatment (mg/kg) | Day 7 (mg/dL) | Day 14 (mg/dL) | Day 28 (mg/dL) |

|---|---|---|---|

| Control | 379.31 ± 4.98 | - | - |

| 10 | 286.09 ± 4.31 | 188.21 ± 4.32 | 127.81 ± 4.23 |

| 20 | 225.33 ± 4.87 | 155.09 ± 4.55 | - |

The results indicate that compound 2B effectively lowered blood glucose levels from 379 mg/dL to 127 mg/dL after prolonged treatment at a dose of 10 mg/kg .

The mechanism by which these compounds exert their effects involves competitive inhibition of the α-glucosidase enzyme, as demonstrated through kinetic studies . This suggests that the compounds bind to the active site of the enzyme, blocking the hydrolysis of carbohydrates and thereby reducing glucose absorption.

Case Studies

A notable study synthesized a series of benzothiazepine derivatives and evaluated their biological activities through various assays . Among these derivatives, those structurally similar to This compound showed promising results in both enzyme inhibition and antidiabetic efficacy.

Q & A

Q. How is 2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one synthesized, and what purification methods are recommended?

The compound is synthesized via a two-step process:

- Step 1 : Reacting (Z)-methyl 2-(bromomethyl)-3-p-tolylacrylate with o-aminothiophenol in the presence of tert-butyl peroxide at room temperature. Reaction completion is monitored via thin-layer chromatography (TLC). The crude product is extracted with ethyl acetate and washed with brine.

- Step 2 : Cyclization of the intermediate using p-toluenesulfonic acid in refluxing p-xylene for 12 hours. Final purification is achieved via silica gel column chromatography, yielding ~67% . Key considerations : Use TLC for real-time monitoring and column chromatography for purity.

Q. What conformational features are observed in the crystal structure of this compound?

X-ray diffraction reveals a semicircular twisted conformation of the seven-membered thiazepine ring. The molecule forms centrosymmetric dimers via N–H⋯O hydrogen bonds (2.00 Å), stabilizing the crystal lattice . The C2/c space group and monoclinic system (a = 19.1192 Å, b = 13.0049 Å, c = 14.8903 Å, β = 128.59°) are critical for modeling interactions .

Q. Which biological activities are associated with 2-phenyl-1,5-benzothiazepin-4-one derivatives?

Derivatives exhibit antidepressant (e.g., as intermediates for doxepin), antiulcer, and gastric secretory effects. Optically active analogs (e.g., BTM-1086 hydrochloride) show stereospecific bioactivity due to interactions with neurotransmitter receptors .

Advanced Research Questions

Q. How can diastereoselective sulfoxidation of this compound be optimized?

Dioxiranes (e.g., dimethyl dioxirane) selectively oxidize the sulfur atom to yield trans-sulfoxides as the dominant product (≥90% diastereomeric excess). Reaction conditions (solvent polarity, temperature) must be tightly controlled to minimize side products . Use chiral HPLC or crystallography to confirm stereochemistry .

Q. What strategies resolve contradictions in synthetic yields reported for 2-phenyl-1,5-benzothiazepin-4-ones?

Traditional methods (e.g., heating 2-aminothiophenol with acrylic acids) often yield ≤40% due to decomposition. Improved protocols include:

Q. How can computational methods aid in predicting the bioactivity of novel derivatives?

Virtual screening (e.g., molecular docking with GSK-3β) identifies non-ATP competitive inhibitors. Key parameters:

Q. What challenges arise in determining absolute configurations of optically active derivatives?

X-ray crystallography with SHELXL (for refinement) and ORTEP (for visualization) is the gold standard. For example, (−)-(1′R,3S)-4 was resolved using anomalous dispersion effects. CD spectroscopy with exciton coupling theory can supplement crystallographic data .

Methodological Recommendations

- Structural Analysis : Use SHELX suite (SHELXL for refinement, SHELXS for solution) for X-ray data .

- Stereochemical Resolution : Tartaric acid diastereomeric salt formation for enantiopure derivatives .

- Bioactivity Testing : Radioligand binding assays for serotonin/norepinephrine reuptake inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.